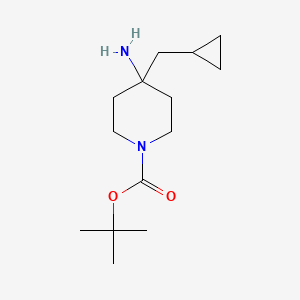![molecular formula C18H19N5O5 B2944148 Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 893975-28-5](/img/structure/B2944148.png)
Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group, a methyl group, a dioxo group, and an imidazol group. These groups can have various effects on the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Crystal Structure Analysis
Research on compounds with similar structural features, like azilsartan methyl ester, involves detailed crystallographic studies to understand molecular conformations and interactions within crystals. Such studies provide insights into the molecular geometry and potential intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Zhengyi Li et al., 2015).
Antimicrobial Activity
Compounds with similar molecular scaffolds have been synthesized and evaluated for their antimicrobial activities. These studies aim to identify new therapeutic agents by exploring the biological activities of novel synthetic compounds against various bacterial and fungal strains (Pratibha Sharma et al., 2004).
Antiprotozoal Agents
The synthesis of novel compounds with specific structural features, such as imidazo[1,2-a]pyridines, has been explored for their potential as antiprotozoal agents. These studies contribute to the development of new treatments for protozoal infections by evaluating the compounds' in vitro and in vivo activities (M. Ismail et al., 2004).
Catalysis and Green Chemistry
Research in green chemistry includes the development of novel catalysts and eco-friendly synthetic methods. For instance, the use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives represents an advancement in environmentally friendly chemical synthesis (A. R. Moosavi‐Zare et al., 2013).
Molecular Reactivity and Computational Studies
Investigating the reactivity of newly synthesized imidazole derivatives through combined experimental and computational approaches helps understand their chemical behavior and potential applications. Such studies can provide valuable insights into the compounds' reactivity, spectroscopic properties, and interactions with biological targets (Mossaraf Hossain et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-20-15-14(16(25)23(18(20)26)10-13(24)28-3)22-9-8-21(17(22)19-15)11-6-4-5-7-12(11)27-2/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLQKPBFGMIRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



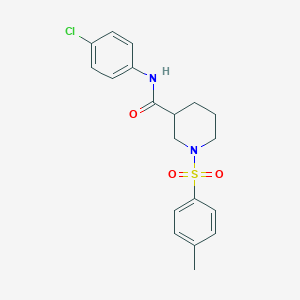

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)

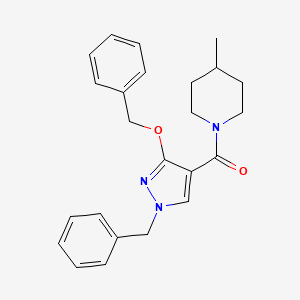
![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)
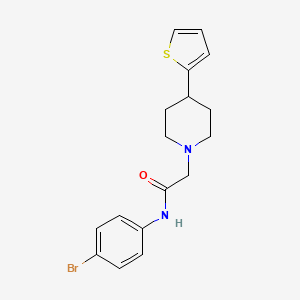
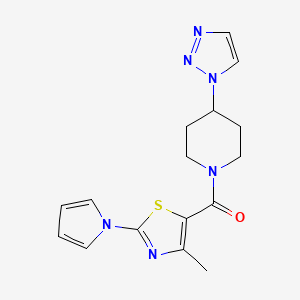
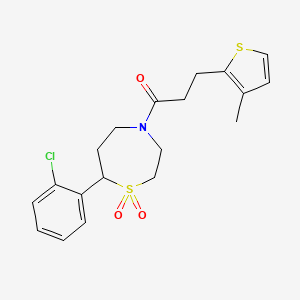
![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)
